molecular formula C15H10Cl2N2O2S B2572727 3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886963-63-9

3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2572727
CAS RN: 886963-63-9
M. Wt: 353.22
InChI Key: YSFDRUIVLJMSCT-UHFFFAOYSA-N
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Description

3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is of interest due to its unique chemical structure and potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to "3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide" have been synthesized and investigated for their biological properties. For instance, novel benzamide derivatives with different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy in vitro. Certain derivatives showed significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Priya et al., 2006).

Structural Analysis and Characterization

The structural characterization of benzamide derivatives, including those with benzothiazole cores, provides insight into their potential applications. For example, the synthesis and structure of two novel N-(benzothiazol-2-yl)benzamides were reported, with detailed characterization using IR, NMR spectroscopy, and single-crystal X-ray diffraction. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds and for further modifications to enhance their efficacy (Ćaleta et al., 2008).

Potential for Anticancer Activity

Research into benzamide derivatives also extends into the evaluation of their anticancer properties. Synthesis and structural modification of these compounds can lead to the identification of candidates with potential anticancer activity. By studying the biological effects of these compounds on cancer cell lines, researchers can identify promising leads for the development of new anticancer drugs (Salahuddin et al., 2014).

properties

IUPAC Name

3-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-11-6-5-10(17)13-12(11)18-15(22-13)19-14(20)8-3-2-4-9(16)7-8/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFDRUIVLJMSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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